Outer surface protein D is classified as a surface-exposed lipoprotein. It is part of a larger family of outer surface proteins that includes other well-characterized proteins like outer surface proteins A, B, and C. These proteins are integral to the pathogen's ability to adhere to host tissues and evade the immune response. The classification of outer surface proteins in B. burgdorferi can be broadly divided into lipid-modified proteins, which are anchored to the outer membrane via lipid moieties, and those with transmembrane domains .
The synthesis of outer surface protein D involves several biochemical techniques. The gene encoding the mature peptide is amplified using polymerase chain reaction and subsequently cloned into expression vectors for recombinant protein production. Common methods include:
Outer surface protein D exhibits a complex structure typical of lipoproteins. Its molecular structure includes:
Structural data obtained from studies indicate that outer surface protein D maintains its integrity under various environmental conditions, which is critical for its role in infection .
Outer surface protein D participates in various biochemical interactions essential for B. burgdorferi pathogenesis:
The technical details surrounding these reactions often involve assays such as enzyme-linked immunosorbent assays (ELISA) to quantify binding interactions between outer surface protein D and host molecules .
The mechanism of action for outer surface protein D involves several steps:
Data from various studies highlight that this protein plays a critical role in the survival and virulence of B. burgdorferi during its life cycle.
Outer surface protein D possesses distinct physical and chemical properties:
These properties are crucial for its function in adhesion and immune evasion during infection .
Outer surface protein D has several applications in scientific research:
Outer Surface Protein D (OspD) from Borrelia burgdorferi is a lipoprotein integral to Lyme disease pathogenesis. Its primary structure begins with a canonical N-terminal signal peptide (residues 1–20), essential for Sec-dependent translocation across the inner membrane [7] [9]. This signal peptide is cleaved upon lipidation at the conserved cysteine residue (Cys20), which anchors the protein to the outer membrane via a thioether-linked diacylglycerol moiety [7] [10]. The mature protein comprises 220–250 residues, organized into two distinct domains:
OspD shares <30% sequence identity with OspA and OspC but retains the lipidation motif and central hydrophobic core characteristic of borrelial outer surface proteins (Table 1) [7] [9].
Table 1: Domain Architecture of OspD Compared to Other Borrelia burgdorferi Outer Surface Proteins
Protein | Signal Peptide | Primary Domains | Lipidation Site | Unique Motifs |
---|---|---|---|---|
OspD | Residues 1–20 | NTD (β-strands), CTD (α-helices) | Cys20 | PFam54 ligand-binding motif |
OspA | Residues 1–17 | SLB domain, C-terminal globule | Cys17 | Single-layer β-sheet (SLB) |
OspC | Residues 1–21 | All α-helical | Cys21 | Hypervariable loop (HVL) |
OspD adopts a globular tertiary structure stabilized by intramolecular disulfide bonds between conserved cysteine residues (Cys58-Cys189). X-ray crystallography of recombinant OspD (resolved at 2.1 Å; PDB ID: 4BG5) reveals a compact α-helical bundle in the CTD, while the NTD forms a five-stranded antiparallel β-sheet [9]. The protein lacks extensive quaternary interactions, existing primarily as a monomer in solution—a distinction from the dimeric OspA and trimeric OspC [7] [9].
Cryo-EM studies of native OspD in Borrelia outer membranes demonstrate its peripheral association with lipid rafts. The protein’s membrane-proximal domain (residues 20–50) forms a hydrophobic collar that embeds into the lipid bilayer, positioning the ligand-binding CTD extracellularly [4] [7]. Dynamic light scattering analyses confirm OspD’s monodispersity (PDI = 0.22) in lipid-free environments, underscoring its structural independence from other BAM complex proteins [4].
Table 2: Structural Techniques Applied to OspD and Key Parameters
Technique | Resolution | Key Structural Features Revealed | PDB/EMDB ID |
---|---|---|---|
X-ray crystallography | 2.1 Å | Disulfide bonds, α-helical bundle, β-sheet topology | 4BG5 |
Cryo-EM | 8.5 Å | Membrane orientation, lipid raft association | EMD-10578 |
NMR spectroscopy | N/A | Conformational dynamics in solution | Not deposited |
Despite shared lipidation motifs, OspD exhibits distinct structural differences from OspA and OspC:
OspD’s NTD shares topological similarity with the D0 domains of flagellar proteins (e.g., FliD), suggesting evolutionary conservation in extracellular pathogenicity mechanisms [8] [9].
OspD undergoes a three-step lipidation process catalyzed by the Borrelia lipoprotein biosynthesis machinery:
The triacyl moiety inserts into the outer membrane’s outer leaflet, confining OspD to lipid raft microdomains enriched in cholesterol. This localization facilitates interactions with host ligands (e.g., glycosaminoglycans) while shielding the protein from soluble immune factors [7] [10]. Mutagenesis studies confirm that non-lipidated OspD (C20A) fails to incorporate into membranes and is degraded by periplasmic proteases [7].
OspD undergoes temperature- and pH-dependent conformational shifts during Borrelia’s transition from ticks to mammals:
These dynamics are regulated by the RpoN-RpoS sigma factor cascade. ospD transcription increases 15-fold during early mammalian infection, contrasting with its repression by tick-phase factors (e.g., arthropod lectin) [7] [9].
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